![molecular formula C20H27NO2 B7498175 N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide](/img/structure/B7498175.png)
N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide
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Overview
Description
N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide, commonly known as MEM or memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a member of the adamantane family of drugs and is used in the treatment of Alzheimer's disease.
Mechanism of Action
MEM acts as a non-competitive antagonist at the N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the excessive activation of the N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide receptor, MEM helps to reduce the excitotoxicity and neuronal damage associated with Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its effects on the N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide receptor, MEM has been shown to modulate the activity of other neurotransmitter systems, including acetylcholine, dopamine, and serotonin. It also has antioxidant properties and may help to reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using MEM in lab experiments is its specificity for the N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide receptor, which allows for the selective modulation of this receptor without affecting other neurotransmitter systems. However, MEM has a relatively low potency and requires high concentrations to achieve significant effects. In addition, MEM has a relatively short half-life and may require frequent dosing in experiments.
Future Directions
For research on MEM include the development of more potent and selective N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide receptor antagonists, as well as the investigation of the potential use of MEM in the treatment of other neurological disorders. In addition, further studies are needed to elucidate the mechanisms underlying the effects of MEM on neurotransmitter systems and to identify potential biomarkers for predicting treatment response.
Synthesis Methods
The synthesis of MEM involves the reaction of 1-amino-adamantane with 4-methylbenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with ethylene oxide. The final product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
MEM has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. In addition, MEM has been investigated for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
properties
IUPAC Name |
N-(2-hydroxyethyl)-3-(4-methylphenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-14-2-4-17(5-3-14)19-9-15-8-16(10-19)12-20(11-15,13-19)18(23)21-6-7-22/h2-5,15-16,22H,6-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSATAOIKOBEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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